molecular formula C7H10O2 B082411 3,4-Dimethyl-1,2-cyclopentanedione CAS No. 13494-06-9

3,4-Dimethyl-1,2-cyclopentanedione

Cat. No.: B082411
CAS No.: 13494-06-9
M. Wt: 126.15 g/mol
InChI Key: WGAVDEVFJDQIMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1,2-cyclopentanedione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with norbornadiene, which yields the desired cyclopentadione . The reaction conditions often include the use of solvents like chloroform and temperatures ranging from 68-72°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like Soxhlet extraction and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1,2-cyclopentanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1,2-cyclopentanedione involves its interaction with various molecular targets. As a cyclic ketone, it can form hydrogen bonds and interact with nucleophiles. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-1,2-cyclopentanedione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its sweet, caramel-like odor makes it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

3,4-dimethylcyclopentane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAVDEVFJDQIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(=O)C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051689
Record name 3,4-Dimethyl-1,2-cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, pale yellow to yellow powder
Record name 3,4-Dimethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3,4-Dimethyl-1,2-cyclo-pentanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/96/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13494-06-9
Record name 3,4-Dimethyl-1,2-cyclopentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13494-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl 1,2-cyclopentandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclopentanedione, 3,4-dimethyl-
Source EPA Chemicals under the TSCA
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Record name 3,4-Dimethyl-1,2-cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylcyclopentane-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4-DIMETHYL 1,2-CYCLOPENTANDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50AIF51OCI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3,4-Dimethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

71 - 72 °C
Record name 3,4-Dimethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the background of 3,4-Dimethyl-1,2-cyclopentanedione in the context of mouse behavior?

A: this compound is a volatile organic compound identified in previous research as potentially correlating with reduced home cage aggression and increased affiliative allo-grooming behavior in male mice []. This correlation stemmed from its presence in used nesting material and certain bodily fluids. The cited study aimed to directly test the impact of this compound on social interactions in male mice.

Q2: Did the study confirm that this compound directly influences mouse social behavior?

A: The study found no significant impact of this compound on most measured social behaviors in male mice []. While the compound was detected in samples associated with specific social behaviors in previous research, directly administering it did not elicit the expected behavioral changes.

Q3: What are the potential limitations of the study regarding this compound's effect?

A: The study acknowledges potential limitations in the compound administration procedure and the interpretation of the previous correlative study. Factors like dosage, timing of administration, or interactions with other environmental cues could have influenced the results []. Further research is needed to definitively conclude whether and how this compound influences mouse social behavior.

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